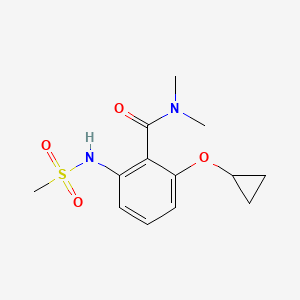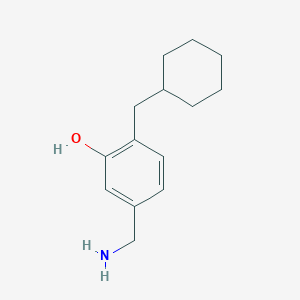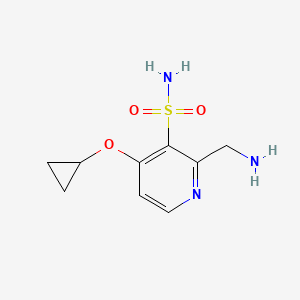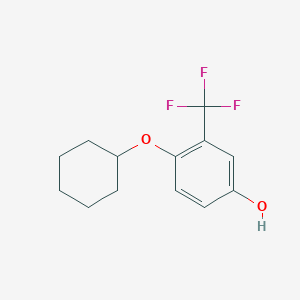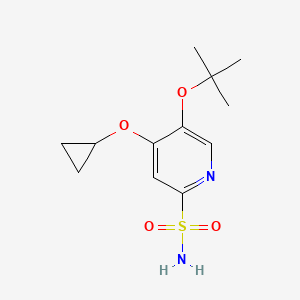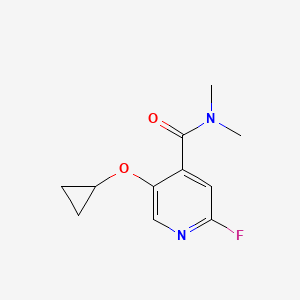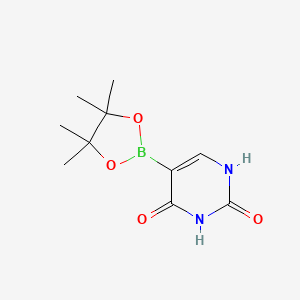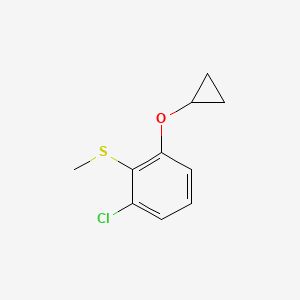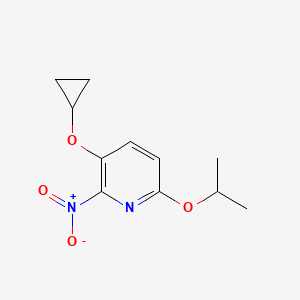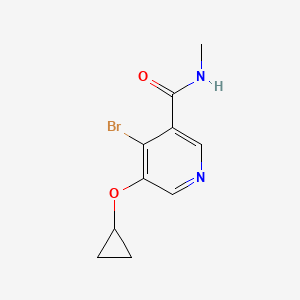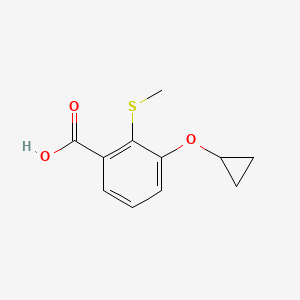
3-Cyclopropoxy-2-(methylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S It is a derivative of benzoic acid, featuring a cyclopropoxy group and a methylthio group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(methylthio)benzoic acid typically involves the introduction of the cyclopropoxy and methylthio groups onto a benzoic acid derivative. One common method involves the reaction of 3-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methylthiol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
3-Cyclopropoxy-2-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropoxy-2-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropoxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting its overall activity.
類似化合物との比較
Similar Compounds
3-Methoxy-2-(methylthio)benzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Cyclopropoxybenzoic acid: Lacks the methylthio group.
2-(Methylthio)benzoic acid: Lacks the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-2-(methylthio)benzoic acid is unique due to the presence of both the cyclopropoxy and methylthio groups, which can impart distinct chemical and biological properties
特性
分子式 |
C11H12O3S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C11H12O3S/c1-15-10-8(11(12)13)3-2-4-9(10)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChIキー |
MQUYJLGJKXAMEV-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=C1OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


